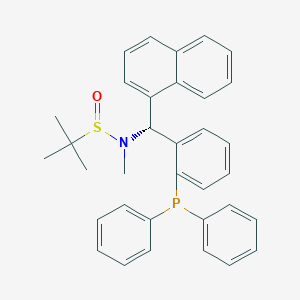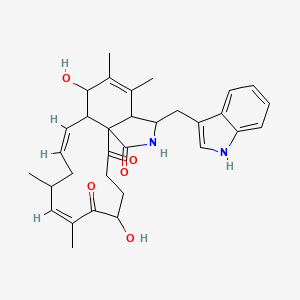
(13)Cytochalasa-5,13,17-triene-1,19,23-trione, 7,20-dihydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13)Cytochalasa-5,13,17-triene-1,19,23-trione, 7,20-dihydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple hydroxyl groups, indole moiety, and a triene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13)Cytochalasa-5,13,17-triene-1,19,23-trione involves multiple steps, including the formation of the triene system, introduction of hydroxyl groups, and incorporation of the indole moiety. Common synthetic routes may involve:
Step 1: Formation of the triene system through a series of elimination reactions.
Step 2: Introduction of hydroxyl groups via selective oxidation reactions.
Step 3: Incorporation of the indole moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triene system or reduce carbonyl groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new functional groups into the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (13)Cytochalasa-5,13,17-triene-1,19,23-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cytochalasin D: A related compound with similar structural features but different biological activities.
Indole-3-carbinol: Another indole-containing compound with distinct chemical and biological properties.
Trienone derivatives: Compounds with a triene system and carbonyl groups, used in various chemical applications.
Uniqueness
(13)Cytochalasa-5,13,17-triene-1,19,23-trione stands out due to its combination of hydroxyl groups, indole moiety, and triene system, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
55945-74-9 |
|---|---|
Molecular Formula |
C32H38N2O5 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7-,18-14- |
InChI Key |
FPNAKNFLJIQADW-ZCVOUJSKSA-N |
Isomeric SMILES |
CC/1C/C=C\C2C(C(=C(C3C2(C(=O)CCC(C(=O)/C(=C1)/C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


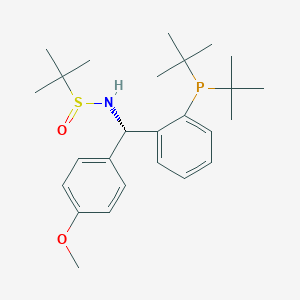

![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
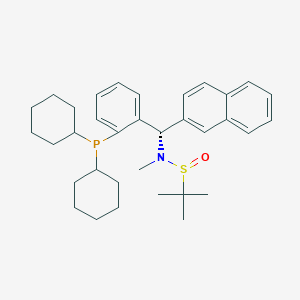

![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
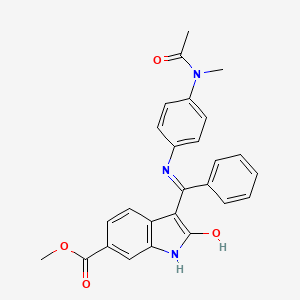
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
